1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves the condensation of 1-isopropyl-1H-benzimidazole with an appropriate allylating agent, followed by cyclization to form the pyrrolidinone ring. Common reagents used in this synthesis include allyl bromide and base catalysts such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored in preclinical studies.
Medicine: Its structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-allyl-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
1-allyl-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one: Contains a methyl group instead of an isopropyl group, potentially altering its pharmacokinetic properties.
1-allyl-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one: Features an ethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
1-allyl-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H21N3O |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
4-(1-propan-2-ylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C17H21N3O/c1-4-9-19-11-13(10-16(19)21)17-18-14-7-5-6-8-15(14)20(17)12(2)3/h4-8,12-13H,1,9-11H2,2-3H3 |
InChI Key |
LLNOHKTWSSHXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C |
Origin of Product |
United States |
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